molecular formula C26H27NO5S B11626541 2-Oxo-2-(thiophen-2-YL)ethyl 3-{[4-(4-tert-butylphenoxy)phenyl]carbamoyl}propanoate

2-Oxo-2-(thiophen-2-YL)ethyl 3-{[4-(4-tert-butylphenoxy)phenyl]carbamoyl}propanoate

Cat. No.: B11626541
M. Wt: 465.6 g/mol
InChI Key: WPUPTZLGYBMODW-UHFFFAOYSA-N
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Description

2-Oxo-2-(thiophen-2-yl)ethyl 3-{[4-(4-tert-butylphenoxy)phenyl]carbamoyl}propanoate is a complex organic compound that features a thiophene ring, a phenylcarbamoyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 3-{[4-(4-tert-butylphenoxy)phenyl]carbamoyl}propanoate typically involves multiple steps. One common method includes the reaction of 2-acetylthiophene with ethyl oxalyl chloride in the presence of a base such as aluminum trichloride. This reaction forms an intermediate, which is then reacted with 4-(4-tert-butylphenoxy)aniline under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(thiophen-2-yl)ethyl 3-{[4-(4-tert-butylphenoxy)phenyl]carbamoyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

2-Oxo-2-(thiophen-2-yl)ethyl 3-{[4-(4-tert-butylphenoxy)phenyl]carbamoyl}propanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethyl 3-{[4-(4-tert-butylphenoxy)phenyl]carbamoyl}propanoate involves its interaction with specific molecular targets. The thiophene ring and phenylcarbamoyl group can interact with enzymes or receptors, modulating their activity. This compound may also affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2-(thiophen-2-yl)acetate: This compound shares the thiophene ring and ester functionality but lacks the phenylcarbamoyl group.

    Thiophene-2-boronic acid pinacol ester: This compound contains a thiophene ring but has a boronic acid ester group instead of the propanoate ester.

Uniqueness

2-Oxo-2-(thiophen-2-yl)ethyl 3-{[4-(4-tert-butylphenoxy)phenyl]carbamoyl}propanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the phenylcarbamoyl group and the tert-butylphenoxy moiety distinguishes it from other similar compounds, potentially enhancing its biological activity and making it a valuable compound for research and development.

Properties

Molecular Formula

C26H27NO5S

Molecular Weight

465.6 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 4-[4-(4-tert-butylphenoxy)anilino]-4-oxobutanoate

InChI

InChI=1S/C26H27NO5S/c1-26(2,3)18-6-10-20(11-7-18)32-21-12-8-19(9-13-21)27-24(29)14-15-25(30)31-17-22(28)23-5-4-16-33-23/h4-13,16H,14-15,17H2,1-3H3,(H,27,29)

InChI Key

WPUPTZLGYBMODW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=CS3

Origin of Product

United States

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